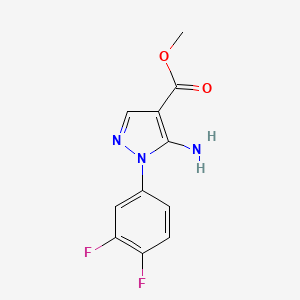

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate

Description

Properties

Molecular Formula |

C11H9F2N3O2 |

|---|---|

Molecular Weight |

253.20 g/mol |

IUPAC Name |

methyl 5-amino-1-(3,4-difluorophenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C11H9F2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 |

InChI Key |

ISEPIBUHJHAEBQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate linear compounds. One common method is the tandem Knoevenagel-cyclocondensation reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a solvent mixture of water and ethanol at room temperature . This one-pot, three-component synthesis is efficient and environmentally friendly.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have suggested that this compound may target enzymes such as 2,2-dialkylglycine decarboxylase, which is involved in bacterial metabolism . The compound’s ability to bind to these targets can disrupt essential biological processes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Properties of Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate and Related Compounds

Structural and Functional Differences

Substituent Variations :

- The 3,4-difluorophenyl group in the target compound provides strong electron-withdrawing effects compared to 4-fluorophenyl () or 3,5-difluorophenyl (). This enhances electrophilicity and may influence binding to biological targets .

- Fluorobenzyl () and dimethylphenyl () substituents alter steric bulk and lipophilicity, impacting solubility and membrane permeability.

Functional Group Modifications :

- Methyl ester vs. ethyl ester : Methyl esters (target compound) hydrolyze faster than ethyl esters (), affecting metabolic stability .

- Carboxylic acid () vs. ester : The carboxylic acid derivative has higher polarity and lower bioavailability compared to ester analogs .

Molecular Weight and Applications :

- The target compound’s higher molecular weight (372.33 vs. 249.24–275.27) correlates with its larger aromatic substituent, suggesting specialized applications in drug discovery. In contrast, lower-weight analogs (e.g., ) are used in pesticide testing .

Biological Activity

Methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The chemical formula of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate is . Its structure features a pyrazole ring with an amino group and a difluorophenyl substituent, which contribute to its biological activity.

Research indicates that compounds in the pyrazole class often exhibit their biological effects through several mechanisms:

- Tubulin Inhibition : Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. For instance, a related compound demonstrated IC50 values ranging from 0.08 to 12.07 mM against various cancer cell lines, suggesting potential anticancer properties .

- Antioxidant Activity : Pyrazole derivatives have been reported to possess antioxidant properties. The introduction of specific substituents can enhance these effects, making them candidates for treating oxidative stress-related diseases .

Biological Activity

The biological activity of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate can be summarized as follows:

Case Studies

- Anticancer Efficacy : A study evaluated the effects of methyl 5-amino-1-(3,4-difluorophenyl)-1H-pyrazole-4-carboxylate on cancer cell proliferation. The compound showed effective inhibition of cell growth in both liver (HepG2) and cervical (HeLa) cancer cells while sparing normal fibroblast cells from toxicity .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key residues in the colchicine binding site of tubulin, providing a rationale for its observed anticancer activity .

Q & A

Q. How can researchers validate the compound’s target selectivity in complex biological matrices?

- Methodological Answer :

- Proteome-Wide Profiling : Use affinity-based pulldown assays with biotinylated probes and LC-MS/MS identification.

- Kinase Screening Panels : Compare inhibition profiles across 100+ kinases (e.g., Eurofins KinaseProfiler).

- CRISPR-Cas9 Knockout Models : Confirm on-target effects in cell lines lacking the putative target .

Data Analysis and Optimization

Q. What statistical approaches are used to optimize reaction yields during synthesis?

Q. How do researchers address spectral overlaps in NMR characterization?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-13C couplings.

- Variable Temperature NMR : Shifts or sharpens peaks by altering molecular mobility (e.g., at −40°C).

- Isotopic Labeling : ¹⁵N-labeling of the amino group simplifies assignment in crowded regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.